N-(4-chloro-3-nitrophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(4-chloro-3-nitrophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound characterized by the presence of multiple functional groups, including a nitro group, a chloro group, a fluorophenyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Fluorination: Substitution of a hydrogen atom with a fluorine atom on a phenyl ring.
Amidation: Formation of an amide bond between the nitrophenyl and fluorophenyl derivatives.
Cyclization: Formation of the pyrrolidine ring through intramolecular cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
N-(4-chloro-3-nitrophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-3-nitrophenyl)-3-(4-fluorophenyl)acrylamide
- (E)-N-(4-chloro-3-nitrophenyl)-3-(4-fluorophenyl)-2-propenamide
Uniqueness
N-(4-chloro-3-nitrophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C17H13ClFN3O4 |
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Molecular Weight |
377.8 g/mol |
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H13ClFN3O4/c18-14-6-3-12(8-15(14)22(25)26)20-17(24)10-7-16(23)21(9-10)13-4-1-11(19)2-5-13/h1-6,8,10H,7,9H2,(H,20,24) |
InChI Key |
UYATUUOPJVOEOR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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